molecular formula C18H27N7 B12130196 N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B12130196
M. Wt: 341.5 g/mol
InChI Key: NXMCBVUXBCIPNV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine-diamine derivative characterized by a 1,3,5-triazine core substituted with a 3,4-dimethylphenyl group at position 2 and a 4-ethylpiperazinylmethyl group at position 4.

Properties

Molecular Formula

C18H27N7

Molecular Weight

341.5 g/mol

IUPAC Name

2-N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H27N7/c1-4-24-7-9-25(10-8-24)12-16-21-17(19)23-18(22-16)20-15-6-5-13(2)14(3)11-15/h5-6,11H,4,7-10,12H2,1-3H3,(H3,19,20,21,22,23)

InChI Key

NXMCBVUXBCIPNV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 3,4-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through a series of reactions involving readily available precursors. A notable method includes the microwave-assisted synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. This approach allows for the efficient formation of the desired triazine structure while maintaining high yields and purity . The crystal structure of related compounds has been characterized, revealing insights into their molecular geometry and stability .

Anticancer Properties

Research has demonstrated that compounds within the triazine family exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of 126 compounds based on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was evaluated for its effects on breast cancer cells. The study found that certain derivatives selectively inhibited the growth of triple-negative MDA-MB231 breast cancer cells while sparing non-cancerous MCF-10A cells .

The structure–activity relationship (SAR) analysis indicated that modifications to the aryl groups significantly influenced the potency and selectivity of these compounds against cancer cells. This insight is crucial for designing more effective anticancer agents based on this scaffold.

Other Biological Activities

In addition to anticancer effects, derivatives of triazines have shown promise in other therapeutic areas. For example, heterocyclic nitrogen systems containing triazines have been linked to antimicrobial and antiviral activities. These compounds have been studied for their potential as anti-HIV agents and their role in treating various infections .

Case Studies

Case Study 1: Antiproliferative Screening

A comprehensive study evaluated a series of triazine derivatives against multiple breast cancer cell lines. The results indicated that several compounds achieved over 50% growth inhibition at a concentration of 10 μM in MDA-MB231 cells. These findings suggest that targeted modifications can enhance the selectivity and efficacy of triazine-based compounds in cancer therapy .

Case Study 2: QSAR Modeling

The development of a quantitative structure–activity relationship (QSAR) model has enabled researchers to predict the biological activity of new derivatives before synthesis. This modeling approach has been instrumental in guiding the design of more potent anticancer compounds by correlating chemical structure with biological activity .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to the 1,3,5-triazine-2,4-diamine family, where substituents on the triazine core and the piperazine/aryl groups dictate physicochemical and biological properties. Key analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparisons
Compound Name Aryl Substituent Piperazine Substituent Molecular Formula Molecular Weight Key Features/Activity
Target Compound: N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-... 3,4-dimethylphenyl 4-ethylpiperazinyl C₂₁H₂₉N₇ 403.51 g/mol* High lipophilicity due to ethyl and methyl groups
6-((4-phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine 4-methylphenyl (p-tolyl) 4-phenylpiperazinyl C₂₁H₂₅N₇ 375.48 g/mol Enhanced π-π interactions from phenyl group
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-... 2,4-dimethylphenyl 4-(3-chlorophenyl)piperazinyl C₂₂H₂₆ClN₇ 448.00 g/mol Chlorine atom may improve binding affinity
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-... 2-methoxyphenyl Benzothiazole-sulfanyl C₁₉H₁₈N₈OS 406.46 g/mol Sulfur-containing group alters electronic properties
6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-N~2~-(3,4-dimethylphenyl)-... 3,4-dimethylphenyl 4-(benzodioxol-methyl)piperazinyl C₂₄H₂₉N₇O₂ 447.54 g/mol Oxygen atoms increase polarity and solubility

*Molecular weight calculated based on formula C₂₁H₂₉N₇.

Key Research Findings

  • Antileukemic Activity: Derivatives with 4-methylpiperidino groups (e.g., 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine) demonstrated moderate antileukemic activity in vitro, suggesting that piperazine/piperidine substituents influence cytotoxicity .
  • Herbicidal Applications : Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine), a structurally related triazine, is a widely used herbicide, highlighting the agrochemical relevance of this chemical class .
  • Crystal Structure Insights : Analogous triazine-diamines (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) form hydrogen-bonded networks, which may enhance stability and intermolecular interactions in solid-state formulations .

Impact of Substituents

  • Piperazine Modifications: The ethyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., benzodioxol in ).
  • Aryl Group Variations :
    • 3,4-Dimethylphenyl (target compound) provides steric bulk, which could protect the triazine core from enzymatic degradation.
    • Methoxyphenyl groups (e.g., ) increase polarity, favoring aqueous solubility but possibly reducing membrane permeability.

Biological Activity

N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a triazine core substituted with a dimethylphenyl group and an ethylpiperazine moiety. The molecular formula is C15H22N6C_{15}H_{22}N_{6} with a molecular weight of approximately 290.38 g/mol. The presence of the piperazine ring suggests potential interactions with various biological targets, including receptors and enzymes.

Antitumor Activity

Research indicates that derivatives of triazine compounds exhibit notable antitumor properties. For instance, studies have shown that triazine-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A related compound, 6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, demonstrated similar effects, suggesting that the piperazine substitution may enhance cytotoxicity against tumor cells .

Antimicrobial Properties

Triazine derivatives are also known for their antimicrobial activities. This compound has shown efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . This property is particularly relevant in the context of increasing antibiotic resistance.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes such as kinases and proteases. For example, it has been shown to interact with mitogen-activated protein kinases (MAPKs), which play crucial roles in cell signaling pathways related to growth and differentiation . Such interactions could provide therapeutic avenues for diseases characterized by aberrant kinase activity.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of triazine derivatives similar to this compound. The results indicated significant inhibition of cell growth in various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the micromolar range. The study concluded that modifications to the triazine scaffold could enhance potency and selectivity .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Data Summary

Biological Activity Mechanism Reference
AntitumorInduces apoptosis; disrupts cell cycle
AntimicrobialInhibits cell wall synthesis
Enzyme inhibitionInteracts with MAPKs

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